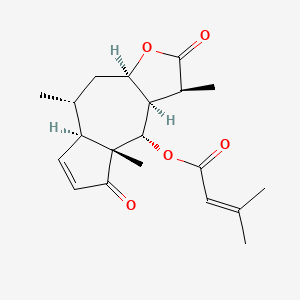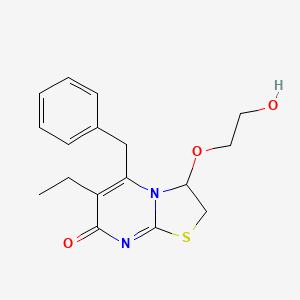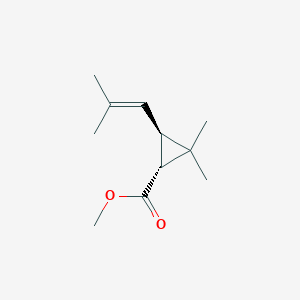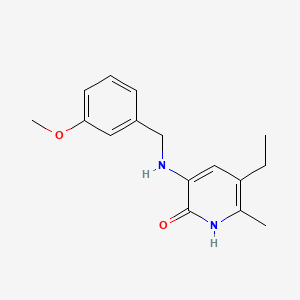
Methyl trans-chrysanthemate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier 6GTM19T6JT Methyl Chrysanthemate, trans-(+)- . It is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.2594 . This compound is characterized by its unique stereochemistry, having two defined stereocenters .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Chrysanthemate, trans-(+)-, typically involves the esterification of chrysanthemic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
- Chrysanthemic acid is dissolved in methanol.
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is extracted using an organic solvent.
Industrial Production Methods
In industrial settings, the production of Methyl Chrysanthemate, trans-(+)-, follows a similar route but on a larger scale. The process involves:
- Large-scale esterification in industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of advanced separation techniques, such as distillation and crystallization, to purify the final product.
化学反応の分析
Types of Reactions
Methyl Chrysanthemate, trans-(+)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products Formed
Oxidation: Formation of chrysanthemic acid or corresponding ketones.
Reduction: Formation of chrysanthemol.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
Methyl Chrysanthemate, trans-(+)-, has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chrysanthemic acid derivatives.
Biology: Studied for its potential biological activities, including insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of Methyl Chrysanthemate, trans-(+)-, involves its interaction with specific molecular targets. The compound is known to affect the nervous system of insects, leading to paralysis and death. This is primarily due to its ability to interfere with the normal functioning of sodium channels in nerve cells .
類似化合物との比較
Methyl Chrysanthemate, trans-(+)-, can be compared with other similar compounds, such as:
Methyl Chrysanthemate, cis-(+)-: Differing in stereochemistry, which affects its biological activity.
Chrysanthemic Acid: The parent acid of Methyl Chrysanthemate, with different chemical properties and applications.
Chrysanthemol: The reduced form of Methyl Chrysanthemate, with distinct chemical and biological properties.
The uniqueness of Methyl Chrysanthemate, trans-(+)-, lies in its specific stereochemistry, which imparts unique biological activities and chemical reactivity .
特性
CAS番号 |
27335-32-6 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |
InChIキー |
ITNHSNMLIFFVQC-BDAKNGLRSA-N |
異性体SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |
正規SMILES |
CC(=CC1C(C1(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


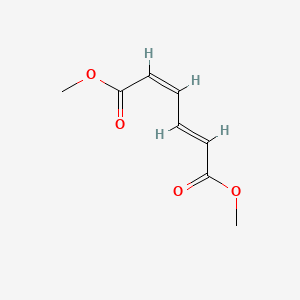

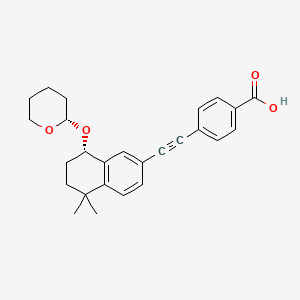

![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)
